8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Catalog No.
S697606
CAS No.
886362-27-2
M.F
C14H23NO6
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxyl...

CAS Number

886362-27-2

Product Name

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

VQEUODXDPTZPSA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid is a non-proteinogenic, α,α-disubstituted amino acid derivative used as a specialized building block in medicinal chemistry and peptide science. Its defining feature is a spirocyclic ring system, where a cyclohexyl core is conformationally locked by an ethylene glycol ketal. This rigid three-dimensional structure is valuable for creating molecules with precise spatial arrangements of functional groups, which can enhance biological activity, metabolic stability, and other drug-like properties compared to more flexible, open-chain, or simple cyclic analogs. [REFS-1, REFS-2] The presence of the chemically stable ketal and the standard Boc-protecting group makes it a versatile precursor for multi-step synthesis pathways where the latent ketone functionality is preserved until a specific deprotection step is desired.

Substituting this compound with simpler analogs like 1-(Boc-amino)cyclohexane-1-carboxylic acid or the unprotected ketone version, 4-oxo-1-(Boc-amino)cyclohexane-1-carboxylic acid, is often unviable for process and performance reasons. The spirocyclic ketal provides a distinct and rigid conformational lock that is absent in simpler cyclic analogs, which can lead to a critical loss of binding affinity or selectivity in the final molecule. [1] Furthermore, the ketal group is stable under a range of basic, reductive, and organometallic conditions where an unprotected ketone would undergo undesired side reactions, complicating synthesis routes and reducing yields. [2] Procuring the ketal-protected form is a strategic decision to ensure conformational pre-organization and to avoid protecting group manipulations that add steps and costs to a synthetic workflow.

Precursor Suitability: Enabling High-Yield Synthesis of Spiro-Piperidine Scaffolds

This compound is a direct precursor to valuable spiro-piperidine structures, which are important in drug discovery. In a patented synthesis, the related 8-amino-1,4-dioxaspiro[4.5]decane was used to construct a key intermediate for FMS kinase inhibitors. The synthesis proceeded in high yield (92%), demonstrating the efficient conversion of this building block under reductive amination conditions. [1] This high-yield transformation showcases its utility as a reliable starting material for complex heterocyclic systems, a significant advantage over routes that might start from the unprotected ketone and risk side reactions.

Evidence DimensionSynthetic Yield
Target Compound Data92% yield in a key reductive amination step to form a spiro-piperidine intermediate [<a href="https://patents.google.com/patent/WO2014064711A1/en" target="_blank">1</a>]
Comparator Or BaselineStandard synthetic routes often involve multiple protection/deprotection steps or lower yields when dealing with reactive ketone functionalities.
Quantified DifferenceAchieves high yield in a single, efficient transformation.
ConditionsReductive amination with a diketone to form a spiro-piperidine system, as described in patent literature for FMS kinase inhibitors. [<a href="https://patents.google.com/patent/WO2014064711A1/en" target="_blank">1</a>]

For a process chemist or medicinal chemist, starting with this compound simplifies the synthesis of complex spirocyclic amines, saving steps and maximizing material throughput.

Process Compatibility: Stability to Organometallic Reagents Where Ketones Fail

The ethylene ketal of the spiro[4.5]decane system provides robust chemical stability, making it a superior choice over the corresponding 4-oxo-cyclohexane analog in multi-step syntheses involving organometallic reagents. For instance, in a patented route, the related 8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile was successfully synthesized by treating the parent nitrile with lithium bis(trimethylsilyl)amide and iodomethane. [1] An unprotected ketone would be incompatible with these strong base and nucleophilic conditions, leading to uncontrolled aldol reactions or direct attack on the carbonyl. The use of the ketal-protected form avoids these side reactions entirely.

Evidence DimensionChemical Compatibility
Target Compound DataStable to strong bases (LiHMDS) and alkylating agents (MeI) used in α-functionalization reactions. [<a href="https://patents.google.com/patent/WO2013134298A1/en" target="_blank">1</a>]
Comparator Or Baseline4-Oxo-1-(Boc-amino)cyclohexane-1-carboxylic acid (unprotected ketone analog) would readily react under these conditions.
Quantified DifferenceQualitatively enables a class of chemical transformations that are incompatible with the unprotected ketone.
ConditionsTreatment with lithium bis(trimethylsilyl)amide (LiHMDS) at 0°C followed by addition of an electrophile (iodomethane). [<a href="https://patents.google.com/patent/WO2013134298A1/en" target="_blank">1</a>]

This allows for chemical modifications elsewhere in a molecule without requiring a separate protection/deprotection sequence for the ketone, streamlining the entire synthetic process and improving overall yield.

Enhanced Drug-Like Properties: Contribution of Spirocyclic Scaffolds to Metabolic Stability

Incorporating conformationally constrained amino acids, particularly α,α-disubstituted spirocyclic structures, is an established strategy to improve the metabolic stability of peptide-based drug candidates. [1] The rigid scaffold shields the adjacent peptide bonds from proteolytic enzyme cleavage, a primary degradation pathway for linear peptides. While direct comparative data for this specific compound is not available, the class-level evidence strongly supports its use to enhance the pharmacokinetic profile of a parent molecule by reducing susceptibility to enzymatic degradation, a key consideration in drug design.

Evidence DimensionMetabolic Stability
Target Compound DataThe α,α-disubstituted spirocyclic structure is known to sterically hinder enzymatic cleavage of adjacent amide bonds.
Comparator Or BaselinePeptides containing natural, flexible amino acids (e.g., Alanine, Glycine) are typically prone to rapid proteolytic degradation.
Quantified DifferenceNot quantified in a direct head-to-head study, but this structural motif is a widely accepted method for increasing peptide half-life. [REFS-1, REFS-2]
ConditionsIn vivo or in vitro (e.g., plasma, microsomal) stability assays.

For drug developers, using this building block can directly address the common failure point of metabolic instability, potentially converting a biologically active but non-viable peptide into a developable drug candidate.

Construction of Conformationally Rigid Peptidomimetics and Turn Mimetics

This building block is the right choice for synthesizing peptides or small molecules where a specific, rigid conformation is required to enhance binding to a biological target. Its spirocyclic nature acts as a potent β-turn or γ-turn mimic, locking the peptide backbone into a bioactive conformation that simpler cyclic or acyclic amino acids cannot reliably produce. [1]

Multi-Step Synthesis of Complex Drug Candidates with Latent Ketone Functionality

Ideal for synthetic campaigns requiring a cyclohexanone motif that must be unmasked late in the sequence. The robust ethylene ketal withstands a wide array of reaction conditions (e.g., organometallic additions, reductions, basic hydrolysis) that would be incompatible with an unprotected ketone, thereby simplifying complex synthetic routes and improving overall efficiency. [2]

Development of Metabolically Stable Therapeutic Peptides

This compound is a strategic choice for medicinal chemists aiming to improve the pharmacokinetic properties of a lead peptide. The α,α-disubstitution provided by the spirocyclic core sterically shields the peptide backbone from enzymatic degradation, a critical step in enhancing in vivo half-life and oral bioavailability. [3]

XLogP3

1

Wikipedia

8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types